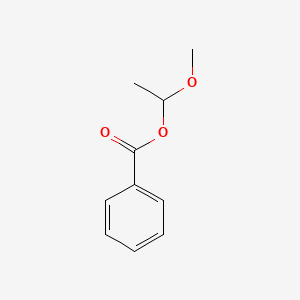

1-Methoxyethyl benzoate

Description

Contextualization within Ester Chemistry and Structure

Esters are a fundamental class of compounds in organic chemistry, often recognized for their characteristic odors and roles as solvents and synthetic intermediates. wikipedia.org 1-Methoxyethyl benzoate (B1203000) is structurally composed of a benzoate group attached to a 1-methoxyethyl group. The benzoate portion consists of a stable benzene (B151609) ring bonded to the carbonyl carbon of the ester, a feature that influences the electronic properties and reactivity of the ester linkage. chemenu.com

Unlike simple alkyl benzoates such as methyl benzoate or ethyl benzoate, 1-Methoxyethyl benzoate possesses an additional functional group—an ether—on the alkyl portion of the molecule. chemenu.comwikipedia.org This -OCH3 group is attached to the carbon adjacent to the ester oxygen, creating a structure that can be formally considered a mixed acetal (B89532). This structural nuance is critical, as it differentiates its potential chemical behavior from that of more conventional benzoate esters. The synthesis of such esters typically involves the esterification of benzoic acid with the corresponding alcohol, in this case, 1-methoxyethanol, often catalyzed by a strong acid. libretexts.orggoogle.com

The physical and chemical properties of this compound are defined by this combination of a phenyl ring, an ester, and an ether.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51835-44-0 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| Synonyms | Benzoic acid 1-methoxyethyl ester, 1-Methoxyethanol benzoate |

Data sourced from multiple chemical suppliers. Current time information in Bangalore, IN.chemenu.comchemicalbook.com

Significance in Advanced Organic Synthesis Research

The significance of a compound in advanced organic synthesis is often determined by its utility in complex, multi-step synthetic sequences. This can involve serving as a key intermediate, a reagent for a specific transformation, or incorporating a protecting group. organic-chemistry.org While extensive documentation on the specific applications of this compound in total synthesis is limited, its structural features suggest a potential role related to protecting group chemistry.

Protecting groups are essential tools in organic synthesis, designed to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org An effective protecting group must be easy to install, stable to a range of reaction conditions, and, crucially, easy to remove selectively and in high yield. tcichemicals.com

In the structure of this compound, the ester itself can be viewed as a "protected" form of benzoic acid. Carboxylic acids are commonly protected as esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to prevent their acidic proton from interfering with basic or organometallic reagents. libretexts.org The 1-methoxyethyl group, in particular, suggests a specialized type of ester with unique deprotection characteristics. Acetal-type protecting groups, such as methoxymethyl (MOM) or β-methoxyethoxymethyl (MEM) ethers, are widely used for alcohols and are known for their specific cleavage conditions, typically mild aqueous acid. tcichemicals.comlibretexts.org

Given that the 1-methoxyethyl ester linkage is structurally analogous to an acetal, it can be hypothesized that it may be cleaved under milder acidic conditions than those required for simple alkyl esters, which often necessitate harsh acid or base hydrolysis. libretexts.org This would allow for the deprotection of the carboxylic acid under conditions that leave other, more acid-labile or base-labile groups in a complex molecule intact—a strategy known as orthogonal protection. wikipedia.org The ability to fine-tune the deprotection of a carboxylic acid by selecting a specialized ester like this compound could, therefore, be of significant value in the strategic design of a complex synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-methoxyethyl benzoate |

InChI |

InChI=1S/C10H12O3/c1-8(12-2)13-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

XNFOBPBXXUROKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Esterification Approaches

Direct esterification, commonly known as Fischer esterification, represents the most conventional route for producing 1-Methoxyethyl benzoate (B1203000). This equilibrium-driven process involves the reaction of benzoic acid with 1-methoxyethanol in the presence of an acid catalyst. To achieve high yields, the equilibrium must be shifted towards the product side, which can be accomplished by using an excess of one reactant or by removing the water formed during the reaction tcu.edu.

Acid-Catalyzed Esterification Processes

The synthesis of benzoates is frequently catalyzed by inorganic and organic acids, such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid mdpi.comdnu.dp.ua. Concentrated sulfuric acid is a common choice due to its low cost and effectiveness tcu.edumdpi.com. However, its use presents challenges, including the need for vigorous reaction conditions, long reaction times, and significant wastewater generation from neutralization and cleaning processes mdpi.comresearchgate.net. The reaction is reversible, and without strategies to drive it forward, yields can be limited tcu.eduresearchgate.net. The catalytic role of the strong acid is to protonate the carbonyl oxygen of benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by 1-methoxyethanol study.comyoutube.com.

Catalytic Systems in Ester Synthesis

To overcome the drawbacks of traditional homogeneous acid catalysts, significant research has focused on developing alternative, more environmentally benign catalytic systems. These include solid acid catalysts, phase transfer catalysts, and Lewis acid catalysts, which offer advantages such as easier separation, reusability, and milder reaction conditions.

Heterogeneous solid acid catalysts are a promising alternative to conventional liquid acids like sulfuric acid because they are generally non-corrosive, reusable, and produce less waste mdpi.com. Zirconium-based solid acids, particularly those supported on titanium, have demonstrated high efficacy in the synthesis of methyl benzoates mdpi.comresearchgate.netdntb.gov.ua. Studies have shown that a Zr/Ti composite catalyst can effectively catalyze the direct condensation of various benzoic acids with methanol mdpi.comresearchgate.net.

The activity of these catalysts is influenced by their composition and structure. For instance, a catalyst with a Zr:Ti molar ratio of 1.2:1 was found to exhibit the best catalytic effect for methyl benzoate synthesis mdpi.com. The addition of iron to create a ternary Fe/Zr/Ti catalyst can further enhance catalytic activity by increasing the number of acid sites and the catalyst's surface area mdpi.comdntb.gov.ua. These catalysts function as Lewis acids and can operate without the need for an auxiliary Brønsted acid mdpi.comresearchgate.net. The catalytic strength of these solid acids has been classified as being in the superacid range, contributing to their high activity mdpi.com.

| Catalyst Composition | Key Findings | Reference |

|---|---|---|

| Zr/Ti (ZT10) | Titanium was the best carrier for zirconium; a Zr:Ti molar ratio of 1.2:1 showed optimal activity. The catalyst is a solid superacid. | mdpi.com |

| Fe/Zr/Ti (ZFT04) | The addition of Fe increased the catalyst surface and the number of acid sites, enhancing catalytic activity. A Fe:Zr:Ti ratio of 2:1:1 was optimal. | researchgate.netmdpi.com |

Phase transfer catalysis (PTC) is an effective technique for esterification, offering mild reaction conditions, high yields, and simple operational procedures mdpi.com. This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a carboxylate salt and an organic solution of an alcohol or alkyl halide.

In the context of benzoate synthesis, PTC facilitates the transfer of the benzoate anion from the aqueous phase to the organic phase, where it can react. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the benzoate anion, rendering it soluble in the organic phase mdpi.com. Studies on the esterification of benzoic acid and other organic acids have demonstrated the feasibility of this approach mdpi.com. The efficiency of the process can be influenced by several factors, including the structure of the catalyst, reaction temperature, and the amount of water in the system mdpi.com. For example, in one study, tetrahexyl ammonium bromide (THAB) was found to be more effective than TBAB for the esterification of adipic acid mdpi.com.

Lewis acids are effective catalysts for esterification reactions. They function by activating the carboxylic acid, typically by coordinating to the carbonyl oxygen. The direct condensation of benzoic acid and methanol has been successfully catalyzed by metallic Lewis acids like Zr/Ti solid acids without the need for other Brønsted acids mdpi.comresearchgate.net.

Other Lewis acids have also been explored for ester synthesis. For instance, mild Lewis acids such as magnesium perchlorate (Mg(ClO4)2) and copper triflate (Cu(OTf)2) can catalyze the decarboxylative esterification of carboxylic acids at room temperature with high efficiency organic-chemistry.org. Another approach is the Lewis acid-promoted Pinner reaction, where nitriles react with alcohols to form esters. Trimethylsilyl triflate has been identified as an effective Lewis acid for this transformation, which is thought to proceed through the activation of both the alcohol and the nitrile beilstein-journals.org.

| Lewis Acid Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Zr/Ti Solid Acid | Direct Esterification | Heterogeneous, reusable, no auxiliary Brønsted acid needed. | mdpi.comresearchgate.net |

| Mg(ClO4)2 | Decarboxylative Esterification | Highly efficient (1 mol-%), room temperature, tolerates sensitive functional groups. | organic-chemistry.org |

| Trimethylsilyl triflate | Pinner Reaction (from nitrile) | Good yields with primary alcohols; proceeds via a presumed N-nitrilium cation. | beilstein-journals.org |

Mechanistic Investigations of Esterification Reactions

The mechanism of acid-catalyzed esterification, or Fischer esterification, is a well-established process involving several equilibrium steps tcu.edu. The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst study.comyoutube.com. This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of 1-methoxyethanol.

This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. The final step is the deprotonation of this species to yield the final product, 1-Methoxyethyl benzoate, and regenerate the acid catalyst tcu.edustudy.comyoutube.com. Isotopic labeling studies, such as those using isotopic oxygen, have confirmed that in the esterification of benzoic acid with methanol, the oxygen atom from the alcohol becomes the ether oxygen of the ester, while the hydroxyl group of the carboxylic acid is eliminated as water acs.org.

For solid Lewis acid catalysts like Zr/Ti, the proposed mechanism involves the binding of the catalyst to the carboxylate. This is followed by a rapid dissociation of the hydrogen ion, which then activates the carbonyl group for nucleophilic attack by the alcohol. The subsequent removal of a water molecule leads to the formation of the benzoate ester mdpi.com.

Indirect Synthetic Routes

Indirect synthetic routes for ester formation involve the use of a more reactive derivative of a carboxylic acid, such as an acyl chloride or acid anhydride, to react with an alcohol. This approach is often more efficient and less reversible than the direct esterification of a carboxylic acid.

Acylation of an alcohol is a primary and highly effective strategy for synthesizing benzoate esters. This method involves the reaction of an alcohol with an acylating agent, most commonly an acyl halide like benzoyl chloride. The reaction is a nucleophilic acyl substitution where the alcohol acts as the nucleophile. jove.com

The general reaction proceeds vigorously, often at room temperature, yielding the ester and hydrogen chloride (HCl) gas. chemguide.co.uk To prevent side reactions caused by the acidic HCl byproduct, a weak, non-nucleophilic base such as pyridine is typically added to the reaction mixture. jove.comyoutube.com The base neutralizes the HCl as it is formed.

The reactivity of acyl chlorides can be influenced by steric and electronic factors. For instance, electron-deficient and sterically unhindered acyl chlorides react more rapidly than electron-rich and bulky ones like benzoyl chloride. youtube.com A typical laboratory procedure for the synthesis of a benzoate ester using this method is the Schotten-Baumann reaction, where benzoyl chloride is shaken with a phenol in the presence of aqueous sodium hydroxide.

Table 1: Key Features of Acylation Strategy for Ester Synthesis

| Feature | Description |

| Reactants | Alcohol (e.g., 1-Methoxyethanol), Acylating Agent (e.g., Benzoyl chloride) |

| Catalyst/Additive | Weak base (e.g., Pyridine, Triethylamine) to neutralize HCl byproduct. jove.com |

| Reaction Type | Nucleophilic Acyl Substitution |

| Advantages | High reactivity, often irreversible, proceeds under mild conditions. libretexts.org |

| Considerations | The acylating agents are moisture-sensitive and can react with water. libretexts.org |

The formation of this compound via acylation is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com This class of reaction is fundamental to the chemistry of carboxylic acid derivatives. quora.com The mechanism is generally accepted to be a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (a nucleophile) attacks the electrophilic carbonyl carbon of the benzoate derivative (e.g., benzoyl chloride). This breaks the C=O pi bond and forms a tetrahedral intermediate. jove.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the most stable leaving group (e.g., a chloride ion) is expelled. jove.commasterorganicchemistry.com

Electrochemical methods represent an alternative approach to synthesizing esters. While direct electrochemical synthesis of this compound is not widely documented, related methodologies have been developed for other esters. For instance, an electrochemical method for synthesizing carboxylic esters from N-alkoxyamides has been reported. mdpi.com This suggests that electrosynthesis is a viable, though less common, strategy for creating ester bonds.

Additionally, research has been conducted on the electrochemical reduction of benzoic acid esters using water as a hydrogen source. rsc.org While this is a reaction of esters rather than a synthesis of them, it demonstrates the application of electrochemical techniques within the broader chemistry of this class of compounds. These approaches are part of a growing interest in green chemistry, often offering milder reaction conditions and avoiding the use of harsh reagents.

Synthesis of Specific Methoxyethyl Benzoate Analogues

The principles of ester synthesis can be applied to create a wide array of structurally related analogues, from simple substituted benzoates to complex molecules with biological relevance.

While a specific, documented synthesis pathway for Methyl 4-(1-methoxyethyl)benzoate was not prominently found, its structure lends itself to synthesis via standard esterification techniques. A plausible and logical route would be the Fischer esterification of 4-(1-methoxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, the target compound could be synthesized through a nucleophilic acyl substitution pathway. This would involve two key steps:

Conversion of 4-(1-methoxyethyl)benzoic acid to its more reactive acyl chloride, 4-(1-methoxyethyl)benzoyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

Reaction of the resulting acyl chloride with methanol, likely in the presence of a base like pyridine, to yield Methyl 4-(1-methoxyethyl)benzoate.

This latter approach, based on the acylation of an alcohol, is a common and high-yielding method for preparing specific, substituted benzoate esters. orgsyn.org

This complex molecule is known as a related compound or impurity of the antiviral drug Aciclovir. lgcstandards.com Its synthesis involves the esterification of the primary hydroxyl group on the acyclic side chain of the Aciclovir core structure.

The synthesis would proceed via a nucleophilic acyl substitution reaction. The precursor, 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanol (Aciclovir), contains a primary alcohol that can act as a nucleophile. google.com This alcohol would be reacted with a benzoic acid derivative, such as benzoyl chloride, in an appropriate solvent and likely in the presence of a base to neutralize the HCl byproduct. The reaction selectively forms the benzoate ester at the terminal hydroxyl group, yielding the target compound.

Table 2: Summary of Synthetic Approaches for Analogues

| Compound | Precursors | Reaction Type |

| Methyl 4-(1-Methoxyethyl)benzoate | 4-(1-Methoxyethyl)benzoic acid, Methanol | Fischer Esterification or Acylation via Acyl Chloride |

| 2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate | 2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethanol (Aciclovir), Benzoyl chloride | Nucleophilic Acyl Substitution (Acylation) |

Stereoselective Synthesis of Methoxyethyl Benzoate Derivatives

The production of enantiomerically pure forms of this compound is of significant interest, and a primary strategy to achieve this is through the kinetic resolution of the precursor alcohol, (rac)-1-methoxyethanol. This approach utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The separated, enantiomerically enriched alcohol can then be esterified with benzoic acid to yield the desired chiral this compound derivative.

A well-studied analogue for this transformation is the kinetic resolution of (rac)-1-phenylethanol, which shares structural similarities with 1-methoxyethanol. Lipases, particularly immobilized forms such as Novozym 435 (lipase B from Candida antarctica), have demonstrated high efficacy in this context. nih.govtandfonline.com The reaction is typically carried out in a non-polar organic solvent, such as n-hexane or toluene, with an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate. nih.govacs.org

The enzyme selectively catalyzes the acylation of one enantiomer, often the (R)-enantiomer, resulting in the formation of the corresponding ester and leaving the (S)-enantiomer as the unreacted alcohol. scielo.br By carefully controlling the reaction time, a conversion of approximately 50% can be achieved, which theoretically yields the unreacted alcohol and the ester product with high enantiomeric excess (ee). Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ by a suitable catalyst, such as a ruthenium complex, allowing for a theoretical yield of 100% for a single enantiomer of the product. acs.orgscielo.br

| Alcohol Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) |

|---|---|---|---|---|---|

| (rac)-1-Phenylethanol | Novozym 435 | Vinyl acetate | n-Hexane | ~50 | >99 (for R-acetate) |

| (rac)-1-Phenylethanol | Lipase PS (from Pseudomonas cepacia) | Vinyl acetate | Toluene | 48 | 98 (for R-acetate) |

| (rac)-1-(2-Furyl)ethanol | Novozym 435 | Vinyl acetate | n-Heptane | ~50 | >99 |

| Various secondary alcohols | Lipoprotein Lipase (LPL-D1) | Isopropenyl acetate | Toluene | >92 (DKR) | 91-99 |

Green Chemistry Approaches in Benzoate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of benzoate esters. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as promising green solvents for various chemical reactions, including esterifications. nih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. nih.gov Brønsted acidic ionic liquids, in particular, can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures.

The synthesis of benzoate esters, such as ethyl benzoate and butyl benzoate, has been successfully carried out in ionic liquids. researchgate.net For instance, the Fischer esterification of benzoic acid with various alcohols can be promoted by imidazolium or pyridinium-based ionic liquids bearing a benzyl (B1604629) group. researchgate.net These reactions can often be performed under solvent-free conditions with microwave irradiation, which significantly reduces reaction times. researchgate.net The ionic liquid can typically be recovered and reused for several cycles without a significant loss of activity, further enhancing the green credentials of the process. researchgate.net

| Ester Product | Ionic Liquid Catalyst | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ethyl benzoate | Brønsted acidic IL | Microwave, solvent-free | Short | Good to excellent |

| Butyl benzoate | [C3SO3Hnmp]HSO4 | Optimized temperature and molar ratio | N/A | High |

| Benzyl octanoate | Fluoroalkyldistannoxane | Biphasic system | N/A | High |

Enzyme-Catalyzed Synthesis of Related Esters

Biocatalysis, particularly the use of lipases, offers a green and efficient route for the synthesis of benzoate esters. Lipases are highly selective, operate under mild reaction conditions (ambient temperature and pressure), and are biodegradable. jocpr.com These enzymes can be used in their free form or immobilized on a solid support, which facilitates their recovery and reuse.

The enzymatic synthesis of various benzoate esters, including propyl benzoate and eugenyl benzoate, has been extensively studied. jocpr.com The reaction typically involves the direct esterification of benzoic acid with the corresponding alcohol or the transesterification of another ester, such as methyl benzoate, with the alcohol. These reactions are often carried out in organic solvents, but solvent-free systems are also possible, further enhancing the environmental friendliness of the process. Immobilized lipases, such as Candida cylindracea lipase, have shown excellent activity and can be recycled for multiple reaction cycles. jocpr.com

| Ester Product | Enzyme | Reaction Type | Key Findings |

|---|---|---|---|

| Propyl benzoate | Immobilized Candida cylindracea lipase (CCL) | Transesterification | Solvent-free conditions; catalyst recyclable for up to four cycles. |

| Eugenyl benzoate | Immobilized Rhizomucor miehei lipase (RML) | Esterification | Maximum conversion of 66% under optimized conditions; catalyst reusable for up to 8 cycles. |

| Various alkyl benzoates | Immobilized CCL | Transesterification | The protocol is applicable to the synthesis of a variety of alkyl benzoates. |

Reactivity and Transformation Pathways

Hydrolysis and Solvolysis Reactions of Methoxyethyl Benzoates

The hydrolysis of benzoate (B1203000) esters, including 1-methoxyethyl benzoate, is a fundamental reaction that cleaves the ester bond to yield benzoic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of benzoate esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.govstudy.com This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. study.com The subsequent collapse of this intermediate results in the departure of the alkoxide leaving group, which then deprotonates the newly formed benzoic acid to yield a benzoate salt and 1-methoxyethanol. libretexts.orglibretexts.org The rate of this reaction is influenced by the nature of the substituents on both the acyl and the alkyl portions of the ester. nih.govresearchgate.netresearchgate.net

Acid-catalyzed hydrolysis also proceeds via a tetrahedral intermediate, initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.orgosti.gov Isotopic labeling studies on methyl benzoate have confirmed that the reaction proceeds with the cleavage of the acyl-oxygen bond. osti.gov The rate-determining step in this process is typically the formation of the tetrahedral intermediate. osti.gov

The rate of hydrolysis is sensitive to steric and electronic effects. Generally, electron-withdrawing groups on the benzene (B151609) ring accelerate the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. semanticscholar.org The structure of the alcohol moiety also plays a role, with steric hindrance around the ester oxygen potentially slowing the reaction rate. nih.gov

| Ester | Condition | Relative Rate/Half-life (t1/2) |

|---|---|---|

| Methyl benzoate | Base-catalyzed | t1/2 = 14 min |

| Ethyl benzoate | Base-catalyzed | t1/2 = 14 min |

| n-Propyl benzoate | Base-catalyzed | t1/2 = 19 min |

| Phenyl benzoate | Base-catalyzed | t1/2 = 11 min |

| Ethyl p-bromobenzoate | Base-catalyzed | t1/2 = 12 min |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the benzoate ester functional group or the aromatic ring.

Reduction: Benzoate esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgorganic-chemistry.org The reaction proceeds through a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate. This aldehyde is then further and rapidly reduced to the corresponding primary alcohol, in this case, benzyl (B1604629) alcohol, along with the release of 1-methoxyethanol. libretexts.orglibretexts.org It is also possible to selectively reduce benzoate esters to aldehydes using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.orglibretexts.orgncert.nic.in

Oxidation: The aromatic ring of benzoate esters is generally resistant to oxidation under mild conditions due to its aromatic stability. Strong oxidizing agents can oxidize the alkyl side chains of related aromatic compounds to benzoic acids, but the benzoate ester itself is relatively stable. ncert.nic.in However, oxidative transformations can occur under specific catalytic conditions or through biological pathways. For instance, certain enzymatic systems can hydroxylate the aromatic ring as an initial step in biodegradation. wikipedia.org The direct chemical oxidation of the ester group itself is not a common transformation, though oxidative cleavage of the ether linkage in the 1-methoxyethyl group could potentially occur under harsh oxidative conditions.

Electrophilic Aromatic Substitution Reactions of Benzoate Esters

The benzene ring of this compound can undergo electrophilic aromatic substitution, a class of reactions fundamental to aromatic chemistry. The ester group (-COOR) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene. mnstate.edursc.org This deactivation arises from the inductive effect and resonance delocalization of the ring's π-electrons into the carbonyl group.

Furthermore, the ester group acts as a meta-director. When an electrophile attacks the aromatic ring, the carbocation intermediate (the sigma complex or arenium ion) is most stable when the electrophile adds to the meta position. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing ester group, which is a highly destabilized arrangement. mnstate.edu

A classic example of this reactivity is the nitration of a benzoate ester. The reaction of methyl or ethyl benzoate with a mixture of concentrated nitric acid and sulfuric acid yields the corresponding 3-nitrobenzoate as the major product. mnstate.edursc.orgma.educhegg.com

| Reactant | Reaction | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) |

|---|---|---|---|---|

| Methyl Benzoate | Nitration | ~10-20% | ~75-85% | ~5% |

| Ethyl Benzoate | Nitration | 22% | 73% | 5% |

Degradation Mechanisms

This compound can be formed as a photolytic decomposition product from certain UV photoinitiators used in food packaging. nih.gov This indicates that compounds with similar structures are susceptible to cleavage upon exposure to UV light. The photolytic decomposition of related photoinitiators, such as 1-hydroxycyclohexylphenylketone, has been shown to produce a variety of products, including methyl benzoate and benzoic acid, through complex radical-mediated pathways. nih.gov

The photolytic degradation of this compound itself would likely involve the absorption of UV radiation, leading to the excitation of the molecule. This can result in the homolytic cleavage of the ester bond (a Norrish Type I reaction of the carbonyl group), generating benzoyl and 1-methoxyethoxy radicals. These highly reactive radicals can then undergo further reactions such as hydrogen abstraction, recombination, or fragmentation, leading to a complex mixture of degradation products. Potential products could include benzoic acid, benzaldehyde, and various compounds derived from the fragmentation of the 1-methoxyethoxy radical. The specific pathway and products can be influenced by the solvent and the presence of oxygen or other radical scavengers. iaea.org

While specific studies on the thermo-oxidative degradation of this compound are not prevalent, insights can be drawn from research on polymers containing similar structural motifs, such as poly(butylene terephthalate), which contains both ester and aromatic functionalities. The degradation of such polymers in the presence of heat and oxygen is a radical chain reaction. researchgate.net

The process is generally understood to involve several stages:

Initiation: At elevated temperatures, weak bonds can break, or impurities can decompose to form initial radicals. In a structure like this compound, the C-H bonds on the carbon adjacent to the ether oxygen are potential initiation sites. researchgate.net

Propagation: The initial radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from another molecule, forming a hydroperoxide (-OOH) and a new radical. nih.gov Hydroperoxides are thermally unstable and can decompose into more radicals, accelerating the degradation process.

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

For a polymer containing benzoate units, this degradation leads to chain scission, cross-linking, and the formation of various degradation products, including carboxylic acids, alcohols, and carbonyl compounds, which can result in the deterioration of the material's properties. researchgate.netnih.gov

The benzoate structure is a common intermediate in the microbial catabolism of various aromatic compounds. nih.govethz.chresearchgate.net The biodegradation of the benzoate moiety of this compound (following initial hydrolysis of the ester bond) can proceed through different pathways depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, bacteria typically employ one of two main strategies. researchgate.net The classical pathway involves the hydroxylation of the aromatic ring by oxygenases to form catechol or protocatechuate. wikipedia.orgresearchgate.net These intermediates then undergo enzymatic ring cleavage (either intradiol or extradiol) to form aliphatic acids, which are subsequently metabolized through central metabolic pathways like the β-ketoadipate pathway. researchgate.net A second, "hybrid" aerobic pathway involves the initial activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.govethz.ch This is followed by an oxygen-dependent epoxidation and hydrolytic ring cleavage. nih.govethz.ch

Anaerobic Degradation: Under anoxic conditions, the degradation strategy is fundamentally different as oxygenases cannot function. The central pathway for anaerobic benzoate degradation begins with its activation to benzoyl-CoA. nih.govfrontiersin.orgnih.govoup.com The aromatic ring of benzoyl-CoA is then dearomatized by a powerful reductase enzyme. nih.govoup.com The resulting cyclic dienoyl-CoA undergoes a series of reactions analogous to a modified β-oxidation, leading to the cleavage of the ring and the formation of intermediates that can enter central metabolism, such as acetyl-CoA. wikipedia.orgnih.gov

| Condition | Key Initial Step | Key Intermediate(s) | Ring Cleavage Mechanism |

|---|---|---|---|

| Aerobic (Classical) | Hydroxylation | Catechol, Protocatechuate | Oxygenolytic (Dioxygenase) |

| Aerobic (Hybrid) | Activation to Benzoyl-CoA | Benzoyl-CoA, Benzoyl-CoA 2,3-epoxide | Hydrolytic |

| Anaerobic | Activation to Benzoyl-CoA | Benzoyl-CoA, Cyclohex-1,5-diene-1-carbonyl-CoA | Modified β-oxidation |

Reaction Kinetics and Thermodynamics of Benzoate Transformations

The study of reaction kinetics for benzoate esters typically involves transformations such as hydrolysis and transesterification. For instance, the alkaline hydrolysis of methyl and ethyl benzoates has been a subject of kinetic studies to understand substituent and solvent effects. Similarly, the thermodynamics of esterification and transesterification reactions involving simple alkyl benzoates have been investigated to optimize reaction conditions for synthesis.

However, the presence of the 1-methoxyethyl group introduces a different structural and electronic environment compared to simple alkyl esters. This would undoubtedly influence the rates and equilibria of its reactions. Without specific experimental data for this compound, a quantitative discussion of its reaction kinetics and thermodynamics is not possible. Further empirical research is required to determine these parameters and to construct a detailed, scientifically accurate profile of its reactivity.

Due to the absence of specific research findings on this compound, no data tables on its reaction kinetics or thermodynamics can be provided at this time.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoate (B1203000) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Methoxyethyl benzoate. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of benzoate esters.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzoate ring, the methine proton (-CH-), the methyl protons of the ethyl group (-CH₃), and the methyl protons of the methoxy (B1213986) group (-OCH₃). The aromatic protons typically appear in the downfield region (δ 7.4-8.1 ppm). The methine proton adjacent to two oxygen atoms is expected at a lower field (around δ 6.0-6.5 ppm) due to significant deshielding. The methoxy protons would appear as a sharp singlet, while the methyl group attached to the chiral center would be a doublet. rsc.orgnih.gov

Predicted NMR Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons (ortho) | ~8.0-8.1 | ~129.5 | Protons closest to the electron-withdrawing ester group are most deshielded. |

| Aromatic Protons (meta) | ~7.4-7.5 | ~128.3 | |

| Aromatic Protons (para) | ~7.5-7.6 | ~133.0 | |

| Methine Proton (-OCHO-) | ~6.2-6.4 (quartet) | ~95-100 | Highly deshielded due to two adjacent oxygen atoms. Split into a quartet by the neighboring methyl group. |

| Methoxy Protons (-OCH₃) | ~3.4-3.5 (singlet) | ~55-57 | Appears as a singlet as there are no adjacent protons. |

| Methyl Protons (-CH-CH₃) | ~1.5-1.6 (doublet) | ~20-22 | Split into a doublet by the methine proton. |

| Carbonyl Carbon (C=O) | N/A | ~165-166 | Typical range for an ester carbonyl carbon. |

| Aromatic Carbon (ipso) | N/A | ~130.0 | Carbon attached to the ester group. |

Two-dimensional NMR techniques provide deeper insights by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). longdom.org In a COSY spectrum of this compound, a cross-peak would be observed between the methine proton (-CH-) and the methyl protons (-CH-CH₃), confirming the connectivity of the ethyl group. researchgate.net Correlations would also be seen among the coupled aromatic protons on the benzoate ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for confirming stereochemistry and conformation. columbia.edulibretexts.org For this compound, a NOESY experiment would show a cross-peak between the protons of the methoxy group (-OCH₃) and the methine proton (-CH-), confirming that these groups are part of the same methoxyethyl moiety. This technique is particularly valuable for distinguishing between isomers where through-bond connectivity is identical. longdom.orglibretexts.org

Mass Spectrometry (MS) for Methoxyethyl Benzoate Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying volatile and semi-volatile compounds, such as the potential degradation products of this compound. A primary degradation pathway for esters is hydrolysis, which would yield benzoic acid and 1-methoxyethanol. GC-MS analysis of a degraded sample would allow for the separation and subsequent identification of these components based on their unique mass spectra and retention times. oup.com The mass spectrum of benzoic acid, for instance, shows a characteristic molecular ion peak and fragmentation pattern that can be readily identified.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with cations present in the solvent, such as sodium [M+Na]⁺. acs.orgresearchgate.net Under collision-induced dissociation (CID) conditions in tandem MS (MS/MS), these parent ions can be fragmented. A characteristic fragmentation would involve the cleavage of the ester bond, leading to the formation of a benzoyl cation (m/z 105) and a neutral loss of 1-methoxyethanol.

Expected ESI-MS Fragments for this compound (C₁₀H₁₂O₃, MW = 180.20 g/mol )

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 181.08 | Protonated molecular ion |

| [M+Na]⁺ | 203.06 | Sodium adduct |

| [C₇H₅O]⁺ | 105.03 | Benzoyl cation (from cleavage of the ester bond) |

| [C₃H₇O₂]⁺ | 75.04 | Protonated 1-methoxyethyl fragment (less common) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures. chromatographytoday.com It is particularly advantageous for molecules that are not sufficiently volatile or stable for GC-MS. nih.gov An LC system, typically using a reversed-phase column (like a C18), separates this compound from other components in a sample matrix. researchgate.net The eluent is then introduced into the mass spectrometer. Using tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the [M+H]⁺ ion at m/z 181) can be selected and fragmented to produce specific product ions. This process, known as selected reaction monitoring (SRM), allows for highly selective and quantitative analysis, even at very low concentrations in complex samples such as biological fluids or environmental extracts. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and aromatic moieties.

The most prominent feature in the IR spectrum of a benzoate ester is the strong absorption due to the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic environment.

Another key feature is the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the fingerprint region, typically around 1270 cm⁻¹ and 1100 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually result in multiple bands in the 1450-1600 cm⁻¹ region. Furthermore, the C-H out-of-plane bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically observed in the 680-900 cm⁻¹ range.

The aliphatic C-H stretching vibrations from the methoxyethyl group are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. The C-O stretching of the ether linkage in the methoxyethyl group would likely appear in the 1075-1150 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH₃, CH) |

| 1720-1740 | C=O stretch | Ester |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1270 & 1100 | C-O stretch | Ester |

| 1075-1150 | C-O stretch | Ether |

| 680-900 | C-H bend | Aromatic (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The benzoate moiety is the primary chromophore in this molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Typically, aromatic compounds exhibit two main absorption bands: the E-band (or E2-band) and the B-band. The E-band, resulting from a π → π* transition, is usually found at shorter wavelengths (around 200-230 nm) and has a high molar absorptivity. The B-band, also a π → π* transition but of lower energy, appears at longer wavelengths (around 250-280 nm) and has a lower molar absorptivity. For simple benzoate esters, the primary absorption maximum (λmax) is typically observed around 225-230 nm, with a weaker shoulder or a separate band around 270 nm. The solvent used for the analysis can influence the exact position and intensity of these absorption bands.

Chromatographic Methods for Isolation, Separation, and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.

Column chromatography is a widely used preparative technique for purifying organic compounds. For the purification of this compound, a silica (B1680970) gel stationary phase is commonly employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of low to moderate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically effective for eluting benzoate esters from a silica gel column. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from any impurities. The progress of the separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and can also be used for its quantification. A common mode of separation for benzoate esters is reversed-phase HPLC.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or phosphoric acid, may be added to the mobile phase to improve peak shape and resolution. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time of this compound under specific HPLC conditions is a characteristic parameter that can be used for its identification and quantification.

Table 2: Illustrative HPLC Parameters for Analysis of Benzoate Esters

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at λmax of the compound) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting small aliquots of the reaction mixture on a TLC plate (typically silica gel) at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

A suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane and ethyl acetate, is chosen to achieve good separation between the reactants and the product. The spots on the TLC plate are visualized under UV light, as the aromatic ring in this compound will absorb UV radiation. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used to identify the product.

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound, which in turn allows for the verification of its empirical and molecular formula. For this compound, with the molecular formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen.

The experimentally determined percentages of carbon and hydrogen from elemental analysis are compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its proposed structure.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₂O₃)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 66.65 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.71 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.64 |

| Total | 180.203 | 100.00 |

Advanced Techniques for Molecular Interactions and Interfacial Studies

The study of molecular interactions and interfacial behavior of esters like this compound is crucial for understanding their roles in various chemical and biological systems. While this specific compound has been identified as a component in natural products and as a decomposition product in industrial materials, dedicated research focusing solely on its molecular and interfacial dynamics using advanced analytical techniques is limited in publicly available literature. researchgate.netnih.gov However, the principles of these advanced techniques, as applied to analogous benzoate structures, provide a clear framework for how this compound's interactions can be characterized.

Advanced analytical techniques such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and isothermal titration calorimetry (ITC) are powerful tools for quantifying the thermodynamics and kinetics of molecular interactions. For instance, studies on other benzoate derivatives interacting with proteins like bovine serum albumin have successfully used fluorescence spectroscopy and ITC to determine binding constants, stoichiometry, and the nature of the binding forces, which are often found to be a combination of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net Such methodologies could be applied to this compound to elucidate its potential interactions with biological macromolecules.

Research on benzoic acid and its salts at interfaces, utilizing techniques like 1D and 2D NMR spectroscopy and Langmuir monolayers, has revealed how factors like pH influence the penetration and orientation of the molecule at a membrane/water interface. nih.gov These methods could similarly be employed to study how the ester and ether functionalities of this compound govern its behavior at liquid-liquid or liquid-solid interfaces. The compound has been noted as a component in plant gum extracts investigated for their corrosion-inhibiting properties on metal surfaces, suggesting it participates in adsorption at the metal-electrolyte interface. researchgate.netelectrochemsci.org Techniques like electrochemical quartz crystal microbalance (EQCM) could quantify the mass of adsorbed this compound layers in real-time.

The data obtained from these advanced techniques are essential for building a comprehensive understanding of the molecule's interaction profile. The table below summarizes the type of data and insights that would be generated from such studies on this compound.

| Analytical Technique | Key Parameters Measured | Information Gained About Molecular Interactions |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding event, identifying the driving forces (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net |

| Surface Plasmon Resonance (SPR) | Association Rate Constant (kₐ), Dissociation Rate Constant (kₔ), Equilibrium Dissociation Constant (Kₗ) | Enables real-time, label-free analysis of binding kinetics and affinity to surface-immobilized targets. |

| Fluorescence Quenching Spectroscopy | Quenching Constant (Kₛᵥ), Binding Constant (Kₐ), Number of Binding Sites (n) | Characterizes the binding interaction between a fluorophore (e.g., a protein) and a quencher (this compound), indicating static or dynamic quenching mechanisms. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift Perturbations, Nuclear Overhauser Effect (NOE) | Identifies specific atoms involved in the interaction and provides structural details of the molecular complex in solution and at interfaces. nih.gov |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Frequency Change (Δf), Dissipation Change (ΔD) | Measures the mass and viscoelastic properties of adsorbed molecular layers at a surface in real-time, useful for studying film formation and interfacial processes. |

While direct experimental data for this compound using these techniques are not extensively documented, the established methodologies for similar compounds provide a robust blueprint for future research into its interactive and interfacial properties.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-methoxyethyl benzoate (B1203000). DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure of molecules.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-methoxyethyl benzoate, DFT calculations can determine bond lengths, bond angles, and dihedral angles of its ground state geometry.

The electronic structure of this compound is significantly influenced by its constituent functional groups: the benzoate moiety and the 1-methoxyethyl group. The methoxy (B1213986) substituent acts as an electron-donating group through both inductive and resonance effects. smolecule.com This increases the electron density on the aromatic ring and the carboxylate group, which in turn influences its coordination behavior and bond strength with metals. smolecule.com The electron-donating nature of the methoxyethyl group can also affect the reactivity at different positions on the benzene (B151609) ring, complicating functionalization reactions. smolecule.com

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For molecules similar in complexity to this compound, DFT methods have been successfully applied.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). dergipark.org.trdergipark.org.tr Studies on other benzoate derivatives have shown a strong linear correlation between theoretically calculated and experimentally observed chemical shifts. dergipark.org.trdergipark.org.tr

Vibrational Spectroscopy (IR): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration and can be used to simulate an infrared (IR) spectrum. dergipark.org.tr This allows for the assignment of specific bands in an experimental IR spectrum to particular vibrational modes, such as C=O stretching or N-H stretching in more complex derivatives. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. mdpi.com This can help understand the electronic transitions occurring within the molecule, such as those involving the frontier molecular orbitals.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of a molecule. edu.krd

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ekb.eg The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. edu.krdschrodinger.com

Reactivity: A small HOMO-LUMO gap generally indicates a molecule that is more reactive, more polarizable, and requires less energy to be excited. edu.krdnih.gov Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. edu.krdschrodinger.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior. These are summarized in the table below. edu.krdnih.gov

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Related to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Data sourced from multiple computational studies. edu.krdnih.gov

For this compound, the electron-donating methoxyethyl group would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted ethyl benzoate. DFT calculations on similar aromatic esters confirm that substituent effects significantly modulate the HOMO-LUMO gap and thus the molecule's reactivity profile. researchgate.net

Molecular Dynamics Simulations of Benzoate-Containing Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the behavior of molecules in condensed phases, such as solutions or polymers, and for modeling processes that occur over longer timescales than can be addressed by quantum mechanics.

While specific MD simulations for pure this compound are not widely documented, studies on systems containing other benzoate and ester molecules provide valuable insights into how this compound might behave.

Ester Hydrolysis: MD simulations have been used to investigate the mechanism of ester hydrolysis in water at a molecular level. osti.gov Reactive force fields (ReaxFF) can be employed to model the bond-breaking and bond-forming processes, allowing researchers to calculate activation energy barriers for reactions like hydrolysis. osti.gov Such simulations show that the hydrolysis of esters typically proceeds faster than that of ethers due to a lower activation energy barrier. osti.gov

Polymer Systems: MD simulations have been conducted on copolymers containing benzoate units, such as liquid crystalline polymers. acs.org These simulations help to understand the conformational disorder, chain packing, and phase behavior of the material in its melt phase. acs.org The results can be correlated with experimental data, like X-ray scattering patterns, to validate the molecular model. acs.org

Membrane Permeation: The interaction and permeation of ester-containing molecules, such as phthalate (B1215562) esters, with lipid bilayers have been studied using MD simulations. mdpi.com These simulations can reveal the preferred location and orientation of the molecules within the membrane and calculate the potential of mean force (PMF), which describes the energy profile as the molecule crosses the membrane. mdpi.com This is relevant for understanding the bioavailability and environmental fate of compounds like this compound.

Structure-Property Relationship Studies in Benzoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models often use descriptors derived from computational chemistry to predict the properties of new molecules.

For benzoate derivatives, computational studies have explored how systematic changes in molecular structure affect various properties:

Mesomorphic (Liquid Crystal) Properties: In studies of naphthyl benzoate derivatives, DFT calculations have been used to correlate molecular shape parameters with liquid crystalline behavior. researchgate.netmdpi.com Factors such as the length of alkoxy chains and the electronic nature (donating or withdrawing) of terminal substituents were found to be critical in determining the type, thermal stability, and range of the liquid crystal phases observed experimentally. mdpi.com

Solid-State Properties and Polymorphism: The influence of substituents on crystal packing and polymorphism has been investigated for various functionalized molecules, including a p-nitrobenzoate derivative. mdpi.com DFT calculations of lattice energies can help explain why a particular polymorphic form is more stable, revealing the contributions of different intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com Such studies show how even minor structural modifications can have a decisive effect on the solid-state structure. mdpi.com

Reactivity and Electronic Properties: In benzofurazan (B1196253) derivatives, a combined experimental and DFT approach was used to quantify how different substituents affect the molecule's reactivity in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Physico-chemical descriptors, including the electrophilicity index (ω), were calculated to understand the relationship between the electronic structure of the benzofurazan core and its susceptibility to nucleophilic attack. researchgate.net

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry is a key tool for elucidating reaction mechanisms and predicting reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed.

For this compound, a key reaction is transesterification, a fundamental process in organic chemistry. smolecule.com Computational studies indicate that this reaction proceeds through a tetrahedral intermediate, which is formed by the nucleophilic attack of an alcohol on the ester's carbonyl carbon. smolecule.com

The activation energy (ΔG‡) for this process is a critical parameter that depends on factors like the strength of the nucleophile and the reaction conditions. smolecule.com In systems with directing groups, such as the methoxy group in this compound, DFT calculations can be used to predict regioselectivity. For instance, hydrogen bonding between the methoxy oxygen and an incoming nucleophile can stabilize a transition state, favoring substitution at a nearby position. smolecule.com A hypothetical comparison illustrates this point:

| Reactant System | Favored Position | Rationale | Activation Energy (ΔG‡) |

| Methoxyethyl Group | Ortho | H-bonding stabilization of transition state | 12.3 kcal/mol |

| Ethyl Group | Para | Steric hindrance favors less crowded position | 14.7 kcal/mol |

This is a representative case study based on DFT calculations showing substituent effects. smolecule.com

Such models allow for the prediction of reaction outcomes and provide a theoretical foundation for optimizing reaction conditions to achieve a desired product.

Research on Derivatives and Analogues of Methoxyethyl Benzoate

Synthesis of Novel Benzoate (B1203000) Esters with Methoxyethyl Moieties

The synthesis of novel benzoate esters incorporating methoxyethyl groups is a key area of investigation, particularly in the field of liquid crystals. One prominent example involves the synthesis of two homologous series of azomesogens derived from methoxyethyl 4-(4′-hydroxyphenylazo) benzoate. ias.ac.in In the first series, the phenolic hydroxyl group is alkylated, while in the second series, it is esterified with a 4-n-alkoxybenzoyl group. ias.ac.in The synthetic pathway for these compounds demonstrates a versatile method for creating complex molecular architectures based on the methoxyethyl benzoate core.

Structure-Activity Relationship (SAR) Studies for Bioactive Benzoate Derivatives

A thorough review of the scientific literature indicates a notable lack of specific research into the structure-activity relationships of 1-Methoxyethyl benzoate derivatives across several key areas of biological activity.

Currently, there is a lack of specific research on the antiviral activities of purine-methoxyethyl benzoates. While studies have been conducted on other purine (B94841) derivatives, such as those with phosphonylmethoxyethyl groups which have shown antiviral properties, this specific combination with a benzoate moiety remains an unexplored area of research. nih.gov

While the broader class of benzoic acid derivatives has been investigated for anticancer properties, specific studies focusing on the anticancer potential of this compound and its direct analogues are not prevalent in the current scientific literature. The influence of the methoxyethyl ester group on the cytotoxic or antiproliferative activity of a benzoate scaffold is yet to be determined.

The potential application of this compound derivatives in the context of neurodegenerative diseases is an area that requires further investigation. Research into the neuroprotective effects of benzoate compounds, such as sodium benzoate, has been undertaken, but this has not been extended to include specific derivatives containing the 1-methoxyethyl group. nih.govnih.gov

Detailed mechanistic studies on the interaction of this compound derivatives with biological targets, such as enzymes, are not extensively documented. While the inhibition of various enzymes by different classes of benzoate derivatives is a known field of study, the specific contribution of the 1-methoxyethyl moiety to such interactions has not been a focus of published research.

Liquid Crystalline Benzoate Derivatives and Their Mesomorphic Properties

In contrast to the limited biological data, the field of materials science offers significant insights into derivatives of methoxyethyl benzoate, particularly in the realm of liquid crystals. Research has focused on azomesogens with a methoxyethyl tail, which have been synthesized from methoxyethyl 4-(4′-hydroxyphenylazo) benzoate. ias.ac.in These studies have revealed how modifications to this core structure influence the mesomorphic, or liquid crystalline, properties of the resulting compounds.

Two homologous series of these azomesogens have been synthesized and their liquid crystalline behaviors characterized. ias.ac.in

Series I: In this series, the phenolic -OH group of the parent compound is alkylated. All nine members of this series that were synthesized exclusively exhibit an enantiotropic smectic A mesophase. ias.ac.in

Series II: Here, the phenolic -OH group is esterified with a 4-n-alkoxybenzoyl group. All twelve homologues in this series display an enantiotropic nematic mesophase. Furthermore, a smectic A mesophase emerges from the n-decyloxy derivative and continues through to the n-hexadecyloxy member. ias.ac.in

The transition temperatures for these two series are detailed in the tables below.

Table 1: Transition Temperatures (°C) of Series I Azomesogens Where the phenolic -OH group is alkylated.

| Number of Carbon Atoms in Alkoxy Chain | Smectic to Isotropic Transition Temperature (°C) |

| 1 | 148.0 |

| 2 | 140.0 |

| 3 | 126.0 |

| 4 | 121.0 |

| 5 | 118.0 |

| 6 | 115.0 |

| 7 | 113.0 |

| 8 | 111.0 |

| 10 | 108.0 |

Data sourced from Prajapati, A. K., & Pandya, H. M. (2005). ias.ac.in

Table 2: Transition Temperatures (°C) of Series II Azomesogens Where the phenolic -OH group is esterified with a 4-n-alkoxybenzoyl group.

| Number of Carbon Atoms in Alkoxy Chain | Smectic to Nematic Transition Temperature (°C) | Nematic to Isotropic Transition Temperature (°C) |

| 1 | - | 218.0 |

| 2 | - | 202.0 |

| 3 | - | 185.0 |

| 4 | - | 175.0 |

| 5 | - | 168.0 |

| 6 | - | 162.0 |

| 7 | - | 158.0 |

| 8 | - | 155.0 |

| 10 | 148.0 | 150.0 |

| 12 | 146.0 | 148.0 |

| 14 | 144.0 | 145.0 |

| 16 | 142.0 | 143.0 |

Data sourced from Prajapati, A. K., & Pandya, H. M. (2005). ias.ac.in

The mesomorphic properties of these series have been compared with other structurally related series to evaluate the effect of the methoxyethyl tail on mesomorphism. ias.ac.in It has been observed that such "broken" alkyl chains at the terminus of a molecule can influence the thermal stability of the mesophase. ias.ac.in

Impurity Profiling and Characterization in Related Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical compounds, rigorous impurity profiling is essential to ensure the safety and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. nih.gov An impurity is any component of a drug substance that is not the chemical entity defined as the drug substance. nih.gov These can include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. nih.gov

This compound has been identified as a potential impurity and is used as a pharmaceutical standard, for instance, in the quality control of the drug Decitabine. pharmaffiliates.comchemicea.com Decitabine is a cytidine (B196190) analogue used in the treatment of myelodysplastic syndromes. The synthesis of such complex molecules involves multiple steps, and impurities can be introduced at various stages.

The characterization and control of impurities like this compound are critical. The process typically involves a combination of analytical techniques to detect, isolate, and identify these trace compounds.

Common Analytical Techniques in Impurity Profiling:

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | A primary method for separating impurities from the active pharmaceutical ingredient (API). |

| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to determine the molecular weight of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of impurities. |

| Gas Chromatography (GC) | Suitable for the analysis of volatile impurities. |

The ICH guidelines set thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For impurities found above these thresholds, a comprehensive characterization is required to assess their potential toxicity. nih.gov The presence of even small amounts of an impurity can have a significant impact on the safety profile of a drug. Therefore, having access to well-characterized standards of potential impurities like this compound is crucial for the development of robust analytical methods for quality control in pharmaceutical manufacturing. pharmaffiliates.com

Design and Synthesis of Functionalized Benzoates for Targeted Research

The benzoate structure is a common motif in a wide array of biologically active molecules and functional materials. The strategic functionalization of the benzoate core, including the incorporation of moieties like the methoxyethyl group, allows for the fine-tuning of a compound's physical, chemical, and biological properties. The design and synthesis of such functionalized benzoates are driven by the pursuit of molecules with enhanced or novel activities for specific research applications. beilstein-journals.org

One area of research where methoxyethyl benzoate derivatives have been explored is in the field of liquid crystals. For example, new mesogenic homologous series have been synthesized from methoxyethyl 4-(4′-hydroxyphenylazo) benzoate. ias.ac.in In these studies, the methoxyethyl group serves as a flexible tail, and by modifying other parts of the molecule, researchers have been able to create compounds that exhibit specific liquid crystalline phases, such as smectic A and nematic phases. ias.ac.in The synthesis of these materials often involves multi-step processes, including esterification and diazotization reactions, to build the final complex structures. ias.ac.in

Spectroscopic Data for a Representative Methoxyethyl Benzoate Derivative:

The characterization of these synthesized derivatives relies heavily on spectroscopic methods to confirm their structure and purity. For a representative n-decyloxy derivative of methoxyethyl 4-(4′-hydroxyphenylazo) benzoate, the following spectral data has been reported ias.ac.in:

| Spectroscopic Data | Observed Signals |

| IR Spectrum (cm⁻¹) | 2920, 1720 (–COO–), 1605 (–N=N–), 1500, 1465, 1400, 1255, 1140, 1020, 845 |

| ¹H NMR (ppm) | Chemical shifts corresponding to the aromatic protons, the azo linkage, the ester group, the methoxyethyl tail, and the n-decyloxy chain. |

Another study focused on the synthesis of mesogenic Schiff's base esters also utilized a methoxyethyl tail. researchgate.net In this research, 2-methoxyethyl 4-aminobenzoate (B8803810) was condensed with various 4-n-alkoxybenzaldehydes to produce homologous series of compounds that exhibit liquid crystal properties. researchgate.net The synthetic strategy highlights the utility of the methoxyethyl benzoate scaffold as a building block for more complex functional molecules.

The design of these functionalized benzoates is often guided by the desired application. For instance, in medicinal chemistry, the introduction of specific functional groups to the benzoate ring can influence a molecule's binding affinity to a biological target, its solubility, and its metabolic stability. nih.gov The methoxyethyl group, in particular, can impact the pharmacokinetic properties of a drug by providing a site for metabolic modification. nih.gov

The synthesis of these targeted molecules can be achieved through a variety of organic reactions, including:

Esterification: The formation of the benzoate ester from a corresponding benzoic acid and alcohol.

Cross-coupling reactions: Such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds to the aromatic ring.

Nucleophilic aromatic substitution: To introduce a variety of functional groups onto the benzene (B151609) ring.

Through these synthetic strategies, researchers can create libraries of functionalized benzoates for screening in various biological assays or for the development of new materials with tailored properties.

Advanced Applications in Chemical Research and Industrial Processes Methodological and Process Focus

As Solvents in Specialized Chemical Processes

The solvent properties of 1-Methoxyethyl benzoate (B1203000) are of interest in several specialized applications, from polymer chemistry to histological preparation. Its higher boiling point and potential for specific intermolecular interactions make it a candidate for processes where traditional solvents may be less effective or desirable.

Cellulose (B213188) derivatives, such as cellulose esters and ethers, are crucial polymers in various industries. Their solubility is highly dependent on the nature of the solvent. While direct studies on the solvent properties of 1-Methoxyethyl benzoate for cellulose derivatives are not extensively documented, the solubility of cellulose acetate (B1210297) in structurally similar solvents provides valuable insights. For instance, 2-methoxyethyl acetate is a known solvent for cellulose acetate. The solubility of cellulose acetate is significantly influenced by the acetyl value of the polymer and the properties of the solvent. The addition of alcohol as an auxiliary solvent can often improve solubility in a primary solvent. Given that this compound contains both ester and ether linkages, it is plausible that it could act as an effective solvent for certain cellulose esters and ethers, potentially offering a unique balance of polarity and hydrogen bonding capability.

Table 1: Comparison of Properties of this compound and a Related Solvent for Cellulose Acetate

| Property | This compound (Predicted) | 2-Methoxyethyl acetate |

| Molecular Formula | C10H12O3 | C5H10O3 |

| Boiling Point | 262.7 °C | 145 °C |

| Density | 1.1 g/cm³ | 1.009 g/cm³ |

| Flash Point | 104.2 °C | 43 °C |

Data for this compound are predicted values. Data for 2-Methoxyethyl acetate is from established chemical databases.